molecular formula C13H11ClN4O B276631 N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine

N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine

Cat. No. B276631
M. Wt: 274.7 g/mol
InChI Key: BIGSEBYCXHORSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine, also known as CFMTA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CFMTA is a triazole derivative that has been shown to exhibit a range of biological activities, including antitumor, antifungal, and antibacterial properties.

Mechanism Of Action

The mechanism of action of N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells. N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine has also been shown to disrupt the integrity of the cell membrane in fungal and bacterial cells, leading to cell death.
Biochemical and Physiological Effects:
N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce DNA damage and inhibit the activity of DNA repair enzymes in cancer cells. N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine has also been found to inhibit the growth of fungal and bacterial cells by disrupting the integrity of their cell membranes. In addition, N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine has been shown to modulate the expression of genes involved in cell cycle regulation, apoptosis, and immune response.

Advantages And Limitations For Lab Experiments

N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine has several advantages as a research tool. It exhibits a range of biological activities, making it useful for studying a variety of biological processes. N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine is also relatively easy to synthesize, making it readily available for research purposes. However, N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine has some limitations as a research tool. It is not very soluble in water, which can make it difficult to work with in some experiments. In addition, N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine has not been extensively studied in vivo, which limits its potential therapeutic applications.

Future Directions

There are several future directions for research on N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine. One area of interest is the development of more potent and selective derivatives of N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine for use as anticancer agents. Another area of interest is the study of the mechanism of action of N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine in greater detail, which could lead to the development of more effective therapeutic interventions. Finally, the potential use of N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine as an antifungal and antibacterial agent warrants further investigation.

Synthesis Methods

N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine can be synthesized through a multistep process that involves the reaction of 2-chlorobenzaldehyde with furfural in the presence of sodium hydroxide, followed by the reaction of the resulting intermediate with 4-amino-1,2,4-triazole in the presence of acetic acid. The final product is obtained after purification through recrystallization.

Scientific Research Applications

N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine has also been found to possess antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.

properties

Product Name

N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine

Molecular Formula

C13H11ClN4O

Molecular Weight

274.7 g/mol

IUPAC Name

N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-1H-1,2,4-triazol-5-amine

InChI

InChI=1S/C13H11ClN4O/c14-11-4-2-1-3-10(11)12-6-5-9(19-12)7-15-13-16-8-17-18-13/h1-6,8H,7H2,(H2,15,16,17,18)

InChI Key

BIGSEBYCXHORSK-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)CNC3=NC=NN3)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)CNC3=NC=NN3)Cl

Origin of Product

United States

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